molecular formula C12H27P B147548 Tributylphosphine CAS No. 998-40-3

Tributylphosphine

Cat. No. B147548
Key on ui cas rn: 998-40-3
M. Wt: 202.32 g/mol
InChI Key: TUQOTMZNTHZOKS-UHFFFAOYSA-N
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Patent
US04757156

Procedure details

A 90 liter-autoclave was charged with 9.6 kg (170 mol) butene-1 and 1.75 kg (51 mol) PH3 in the sequential order indicated. Next, the autoclave was heated to 80° C. and the addition of the toluene/ABIN-solution was started. 12 l toluene in which 170 g ABIN (2 mol %, based on PH3) was dissolved was pumped over a period of 2.5 hours into the reactor so that the temperature of the reaction mixture did not exceed 100° C. After a reaction period of 71/2 hours, the whole was allowed to cool and the crude product (18.3 kg) was given into a barrel scavenged with nitrogen.
Quantity
9.6 kg
Type
reactant
Reaction Step One
Name
Quantity
1.75 kg
Type
reactant
Reaction Step One
[Compound]
Name
71
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
crude product
Quantity
18.3 kg
Type
reactant
Reaction Step Three
Quantity
12 L
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][CH2:2][CH:3]=[CH2:4].[PH3:5]>C1(C)C=CC=CC=1>[CH2:4]([P:5]([CH2:1][CH2:2][CH2:3][CH3:4])[CH2:4][CH2:3][CH2:2][CH3:1])[CH2:3][CH2:2][CH3:1]

Inputs

Step One
Name
Quantity
9.6 kg
Type
reactant
Smiles
CCC=C
Name
Quantity
1.75 kg
Type
reactant
Smiles
P
Step Two
Name
71
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
crude product
Quantity
18.3 kg
Type
reactant
Smiles
Step Four
Name
Quantity
12 L
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
did not exceed 100° C
TEMPERATURE
Type
TEMPERATURE
Details
to cool

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
Smiles
C(CCC)P(CCCC)CCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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